Quinoline Methylation Pattern: 6-Methyl (Mono-methyl) vs. 5,7-Dimethyl Substitution and Impact on CFTR Corrector Activity
The target compound bears a single methyl group at the 6-position of the quinoline ring, in contrast to the lead compound CoPo-22 (CAS 606101-83-1), which carries 5,7-dimethyl substitution. In the 2011 CoPo discovery study, CoPo-22 (5,7-dimethylquinoline with 3-methoxybenzamide) demonstrated dual corrector (EC50 = 2.2 µM, Vmax = 300 µM/s) and potentiator (EC50 = 14 µM, Vmax = 306 µM/s) activities [1]. The majority of the 180 analogs screened were inactive, establishing that the specific quinoline substitution pattern is a critical determinant of CoPo activity [1]. The mono-6-methyl substitution present in the target compound represents a distinct SAR profile from the active 5,7-dimethyl pattern, and its functional consequences have not been explicitly quantified in published CoPo SAR tables, indicating a gap in empirical characterization that differentiates this compound from well-characterized CoPo leads [1][2].
| Evidence Dimension | CFTR corrector activity (EC50) associated with quinoline methylation pattern |
|---|---|
| Target Compound Data | 6-methylquinoline substitution; CFTR corrector/potentiator activity not reported in published CoPo active compound tables (either inactive or untested in the 180-analog screen) [1] |
| Comparator Or Baseline | CoPo-22 (5,7-dimethylquinoline, 3-methoxybenzamide): Corrector EC50 = 2.2 µM, Vmax = 300 µM/s; Potentiator EC50 = 14 µM, Vmax = 306 µM/s [1] |
| Quantified Difference | CoPo-22 is a confirmed dual corrector-potentiator; the target compound's 6-methyl substitution pattern was not among the 6 dual-active CoPo compounds identified from 180 analogs [1] |
| Conditions | Short-circuit current assay in ΔPhe508-CFTR expressing FRT cells; fluorescence cell-based YFP halide flux assay [1] |
Why This Matters
The quinoline methylation pattern fundamentally determines whether a cyanoquinoline analog exhibits dual CoPo, potentiator-only, or no CFTR activity, making the 6-methyl substitution a key differentiator that requires empirical verification rather than assumption of class-level activity.
- [1] Phuan PW, Yang B, Knapp JM, Wood AB, Lukacs GL, Kurth MJ, Verkman AS. Cyanoquinolines with Independent Corrector and Potentiator Activities Restore ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator Chloride Channel Function in Cystic Fibrosis. Mol Pharmacol. 2011 Oct;80(4):683-693. Table 1: CoPo-22 corrector EC50 = 2.2 µM, potentiator EC50 = 14 µM; 6/180 analogs showed dual activity. View Source
- [2] Knapp JM, Wood AB, Phuan PW, Lodewyk MW, Tantillo DJ, Verkman AS, Kurth MJ. J Med Chem. 2012 Feb 9;55(3):1242-1251. SAR of 24 targeted cyanoquinoline analogs; molecular modeling of conformational requirements for CoPo activity. View Source
